
1-(2-Fluoroethoxy)-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethoxy)-2-iodobenzene is an organic compound that features a benzene ring substituted with a fluoroethoxy group and an iodine atom
Preparation Methods
The synthesis of 1-(2-Fluoroethoxy)-2-iodobenzene can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-iodophenol with 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Fluoroethoxy)-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Fluoroethoxy)-2-iodobenzene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals and bioactive molecules. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure, enhancing material properties.
Biological Studies: It is employed in the synthesis of radiolabeled compounds for imaging studies, such as positron emission tomography (PET) imaging, to investigate biological processes and disease mechanisms.
Chemical Research: The compound is used as a reagent in various organic synthesis reactions to explore new chemical transformations and reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards its target, while the iodine atom can facilitate radiolabeling for imaging studies. The molecular pathways involved vary based on the specific biological context and the compound’s intended use .
Comparison with Similar Compounds
1-(2-Fluoroethoxy)-2-iodobenzene can be compared with other similar compounds, such as:
1-Fluoro-2-(2-fluoroethoxy)ethane: This compound features a similar fluoroethoxy group but lacks the aromatic ring and iodine atom, resulting in different chemical properties and applications.
4-(2-Fluoroethoxy)aniline: This compound contains a fluoroethoxy group attached to an aniline ring, making it useful in different chemical and biological contexts.
1-Fluoro-2-[2-(2-fluoroethoxy)ethoxy]ethane:
The uniqueness of this compound lies in its combination of a fluoroethoxy group and an iodine atom on a benzene ring, providing a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C8H8FIO |
|---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-2-iodobenzene |
InChI |
InChI=1S/C8H8FIO/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2 |
InChI Key |
WBSILSYJAWHENR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCF)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile](/img/structure/B11719992.png)
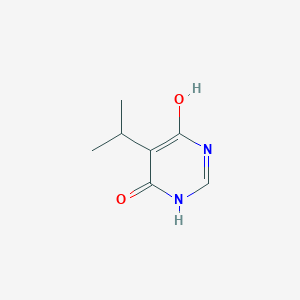
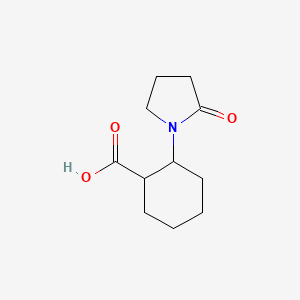


![1-bromo-4-{[(1E)-1,3,3,3-tetrafluoroprop-1-en-1-yl]oxy}benzene](/img/structure/B11720032.png)
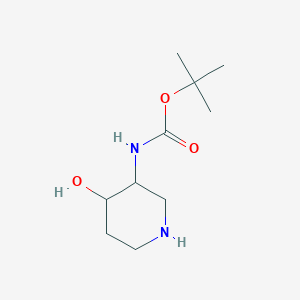
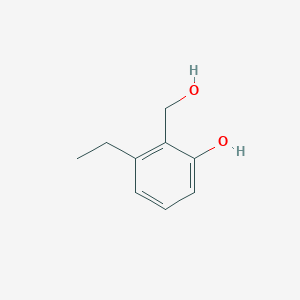

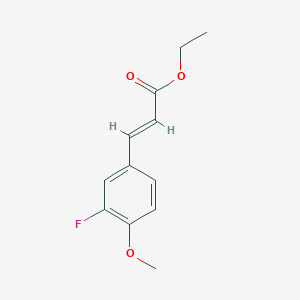
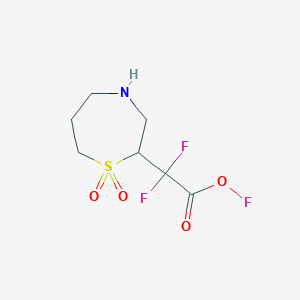
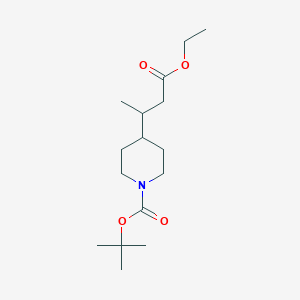
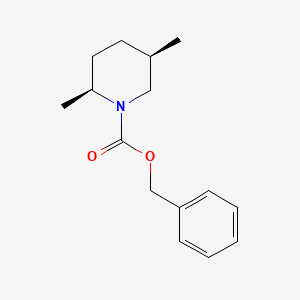
![8-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11720070.png)
